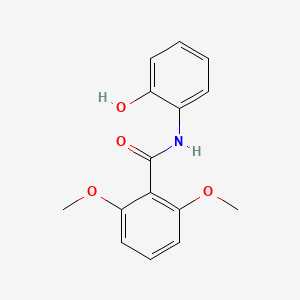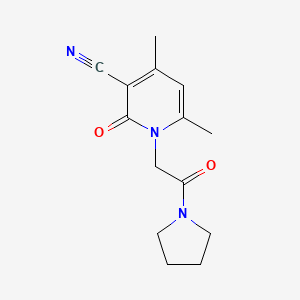
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide, also known as HDMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HDMB-1 belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in the growth and proliferation of cancer cells. This compound inhibits the activation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its potent antitumor activity against various cancer cell lines. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration of this compound for various diseases.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. One of the major areas of research is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, more studies are needed to determine the optimal dosage and treatment duration of this compound for various diseases. Furthermore, research is needed to explore the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to elucidate the mechanism of action of this compound and its downstream targets in various diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 2-amino-phenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-12-8-5-9-13(20-2)14(12)15(18)16-10-6-3-4-7-11(10)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVENEXRGTHXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)

![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)